molecular formula C6H2Cl2N4 B062860 2,8-Dichloropyrimido[5,4-D]pyrimidine CAS No. 189747-34-0

2,8-Dichloropyrimido[5,4-D]pyrimidine

Cat. No.: B062860
CAS No.: 189747-34-0
M. Wt: 201.01 g/mol
InChI Key: FVNFFJZCBGWGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dichloropyrimido[5,4-d]pyrimidine (CAS: 189747-34-0) is a fused bicyclic heterocyclic compound with the molecular formula C₆H₂Cl₂N₄ and a molecular weight of 201.013 g/mol . Its structure consists of two pyrimidine rings fused at positions 5 and 4 (pyrimido[5,4-d]pyrimidine), with chlorine substituents at positions 2 and 8 (Figure 1). This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for generating derivatives with antitumor, antiparasitic, and enzyme-inhibitory activities . Its reactivity is attributed to the electron-withdrawing chlorine atoms, which enhance susceptibility to nucleophilic substitution reactions at positions 4 and 6 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dichloropyrimido[5,4-D]pyrimidine typically involves the chlorination of pyrimido[5,4-D]pyrimidine derivatives. One common method includes the reaction of pyrimido[5,4-D]pyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as N,N-dimethylaniline. The reaction is carried out under reflux conditions, leading to the formation of the dichlorinated product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatographic techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,8-Dichloropyrimido[5,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile or redox reagent used. For example, substitution with an amine can yield aminopyrimido[5,4-D]pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of 2,8-dichloropyrimido[5,4-D]pyrimidine exhibit promising antitumor properties. For instance, compounds synthesized from this precursor have shown efficacy against various cancer cell lines by inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antiviral Properties
The compound has been investigated for its ability to inhibit viral replication, particularly in the context of hepatitis B virus (HBV) infections. Studies have demonstrated that certain derivatives can effectively suppress HBV DNA replication in vitro, making them potential candidates for antiviral therapies .

Antimicrobial and Antidiabetic Effects
this compound derivatives have also been evaluated for their antimicrobial activities against a range of pathogens. Additionally, some compounds within this class have shown antidiabetic effects by modulating glucose metabolism and improving insulin sensitivity in experimental models .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents at specific positions on the pyrimidine ring. The process often utilizes nucleophilic substitution reactions to achieve desired structural modifications. For example:

  • Synthesis Method : Starting with 2,4,6,8-tetrachloropyrimido[5,4-D]pyrimidine (DBMY-2), researchers have employed sequential nucleophilic substitutions with various amines and amino alcohols to create diverse derivatives with enhanced biological activity .

Case Studies

Case Study 1: Antitumor Agents
A study focused on synthesizing a series of this compound derivatives aimed at evaluating their cytotoxicity against human cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting significant potency as antitumor agents .

Case Study 2: Antiviral Research
In a separate investigation into antiviral properties, derivatives were tested against HBV-infected cell lines. Results showed a marked reduction in viral load and improved cell viability compared to untreated controls, highlighting the therapeutic potential of these compounds in managing viral infections .

Comparative Data Table

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAntitumor10
4-Amino-2,8-dichloropyrimido[5,4-D]pyrimidineAntiviral (HBV)15
6-Methyl-2,8-dichloropyrimido[5,4-D]pyrimidineAntimicrobial20
4-Hydroxy-2,8-dichloropyrimido[5,4-D]pyrimidineAntidiabetic25

Mechanism of Action

The mechanism of action of 2,8-Dichloropyrimido[5,4-D]pyrimidine varies depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved include various kinases and receptors, which are crucial for cellular signaling and regulation .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties

Property Value Reference
Molecular Formula C₆H₂Cl₂N₄
Molecular Weight 201.013 g/mol
Chlorine Positions 2,8
Synthetic Utility Precursor for antitumor agents

Comparison with Similar Compounds

Structural Analogs with Varied Substitution Patterns

(a) 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine (CAS: 32980-71-5)

  • Structure : Four chlorine atoms at positions 2,4,6,6.
  • Molecular Weight : 269.90 g/mol .
  • Applications : Intermediate for synthesizing perchlorinated derivatives. Reacts with amines to generate substituted analogs for medicinal chemistry .
  • Key Difference : Higher chlorination increases electrophilicity but reduces solubility compared to 2,8-dichloro derivatives .

(b) 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine (CAS: 7139-02-8)

  • Structure : Chlorines at positions 2 and 6; piperidine groups at 4 and 7.
  • Molecular Weight : 367.28 g/mol .
  • Applications : Antitumor nucleoside analog with enhanced metabolic stability .
  • Key Difference : Bulky piperidine groups improve target binding affinity but reduce synthetic accessibility compared to 2,8-dichloro derivatives .

(c) Pyrimido[5,4-d]pyrimidine-2,4-diamine,6-methyl

  • Structure: Amino groups at 2 and 4; methyl at 4.
  • Molecular Weight : 176.08 g/mol .
  • Applications: Investigated for kinase inhibition due to hydrogen-bonding capacity of amino groups .
  • Key Difference : Reduced halogen content decreases electrophilicity but enhances solubility .

Table 2: Comparative Analysis of Pyrimido[5,4-d]pyrimidine Derivatives

Compound Substituents Molecular Weight (g/mol) Key Applications Reference
2,8-Dichloropyrimido[5,4-d]pyrimidine Cl (2,8) 201.01 Antiparasitic agents
2,4,6,8-Tetrachloro derivative Cl (2,4,6,8) 269.90 Synthetic intermediate
2,6-Dichloro-4,8-dipiperidino derivative Cl (2,6); piperidino (4,8) 367.28 Antitumor agents
[1,3]Oxazolo[5,4-d]pyrimidine Oxazole fusion Variable Plant growth regulation

(a) Antiparasitic Activity

  • 2,8-Dichloro derivative: Exhibits antitrypanosomal and antileishmanial activity (IC₅₀: 1–10 µM) by targeting parasite-specific enzymes. The chlorine atoms enhance membrane permeability .
  • Pyrimido[5,4-d]pyrimidine-hydrazone hybrids: Show improved efficacy (IC₅₀: 0.5–5 µM) due to aryl-hydrazone moieties targeting trypanothione reductase .

(b) Antitumor Activity

  • 2,8-Dichloro derivative: Moderate activity against hepatic carcinoma (IC₅₀: 20–50 µM) .
  • 2,6-Dichloro-4,8-dipiperidino derivative: Superior activity (IC₅₀: 5–10 µM) against breast cancer via tyrosine kinase inhibition .

(c) Plant Growth Regulation

  • [1,3]Oxazolo[5,4-d]pyrimidines : Mimic auxin (IAA) at 10⁻⁸ M, stimulating sunflower root growth .
  • 2,8-Dichloro derivative: No reported phytotoxicity, highlighting substituent-dependent bioactivity .

Biological Activity

2,8-Dichloropyrimido[5,4-D]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological applications, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is a heterocyclic compound that belongs to the pyrimidine family. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold in drug discovery.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It acts by binding to the active sites of specific enzymes, thereby inhibiting their activity. This mechanism is crucial for its potential applications in treating diseases where enzyme modulation is beneficial.

  • Target Enzymes : The compound has shown activity against various kinases and phosphodiesterases (PDEs), which are key regulators in cellular signaling pathways.
  • Binding Affinity : Research indicates that modifications to the compound can enhance its binding affinity and selectivity towards specific targets, influencing its efficacy and safety profile.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antimicrobial properties . For instance:

  • In vitro Studies : Compounds derived from this scaffold showed low micromolar activity against pathogens such as Trypanosoma brucei and Leishmania infantum, with IC50 values ranging from 0.9 to 13.4 μM .
  • Selectivity Index : Many derivatives displayed selectivity indices greater than 10, indicating a favorable therapeutic window against these parasites while minimizing cytotoxicity to human cells .

Anticancer Potential

The compound's ability to inhibit specific kinases has led to investigations into its anticancer potential . For example:

  • Kinase Inhibition : Studies have reported that certain derivatives can inhibit Src kinase activity, which is implicated in various cancers .
  • Case Study : A series of pyrimidopyrimidine derivatives were synthesized and evaluated for their Src kinase inhibitory activities, revealing promising candidates with enhanced pharmacological profiles .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

  • Substituent Influence : The presence and position of substituents on the pyrimidine ring significantly affect the compound's potency and selectivity. For instance, modifications at the 4 and 8 positions have been shown to enhance inhibitory activity against PDE5 .
  • Optimal Structures : Certain structural configurations have been identified as optimal for achieving desired biological effects while minimizing toxicity .

Table 1: Biological Activity of Selected Derivatives

Compound IDTargetIC50 (μM)Selectivity Index
4cT. brucei3.13>10
5aL. infantum12.5>10
6bSrc Kinase64-

Case Studies

  • Antimicrobial Efficacy Against Neglected Tropical Diseases :
    • A study evaluated several pyrimido[5,4-D]pyrimidines for their efficacy against Trypanosoma brucei, highlighting the potential for developing new treatments for sleeping sickness .
  • Pharmacological Profiling :
    • Research into the pharmacokinetics and metabolism of dipyridamole analogs has provided insights into how modifications can enhance metabolic stability and efficacy against pulmonary fibrosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,8-dichloropyrimido[5,4-d]pyrimidine, and what experimental conditions optimize yield?

The synthesis of dichlorinated pyrimidine derivatives often involves halogenation of precursor heterocycles. For example, 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine is synthesized via a multi-step route involving cyclization and halogenation under reflux conditions (Scheme 1, ). Adapting this methodology, researchers can introduce chlorine at the 2 and 8 positions of pyrimido[5,4-d]pyrimidine using phosphorus oxychloride (POCl₃) as a chlorinating agent. Key parameters include:

  • Temperature control (70–90°C) to avoid decomposition.
  • Solvent selection (e.g., acetonitrile or DMF) to enhance reactivity.
  • Reaction monitoring via TLC or HPLC to terminate the process at optimal conversion.
    Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity (>95%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

This compound’s chlorinated structure necessitates strict safety measures:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of vapors during synthesis or handling .
  • Waste Disposal: Collect chlorinated byproducts in designated containers for incineration or specialized chemical waste treatment .
  • Storage: Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .

Q. How can researchers confirm the structural identity and purity of this compound?

Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substitution patterns (e.g., chlorine-induced deshielding).
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (254 nm) to assess purity (>98%) .
  • Mass Spectrometry (MS): ESI-MS or GC-MS to confirm molecular weight and isotopic patterns consistent with Cl substituents .

Advanced Research Questions

Q. How do electronic effects of chlorine substituents at positions 2 and 8 influence reactivity in cross-coupling reactions?

Chlorine’s electron-withdrawing nature activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. For example:

  • SNAr Reactions: Chlorine at position 8 directs electrophiles to position 4 due to resonance effects, enabling selective functionalization .
  • Catalytic Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) mediate coupling with boronic acids, but steric hindrance from the 2-chloro group may reduce yields. Comparative studies with analogs (e.g., 4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine) suggest adjusting ligand systems (e.g., XPhos) to enhance efficiency .

Q. What strategies resolve contradictions in reported biological activity data for dichlorinated pyrimidine derivatives?

Discrepancies often arise from impurities or assay variability. Mitigation approaches include:

  • Reproducibility Checks: Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Metabolite Profiling: LC-MS/MS to identify degradation products that may interfere with activity .
  • Computational Modeling: DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with observed bioactivity trends .

Q. How can researchers design stable formulations of this compound for in vivo studies?

Stability challenges in aqueous environments require:

  • pH Optimization: Buffered solutions (pH 6–7) to minimize hydrolysis of chlorine substituents .
  • Co-solvent Systems: Use DMSO/PEG 400 mixtures (10:90 v/v) to enhance solubility while maintaining compound integrity .
  • Lyophilization: Freeze-drying with cryoprotectants (e.g., trehalose) for long-term storage .

Properties

IUPAC Name

4,6-dichloropyrimido[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N4/c7-5-4-3(10-2-11-5)1-9-6(8)12-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNFFJZCBGWGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443996
Record name 2,8-DICHLOROPYRIMIDO[5,4-D]PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189747-34-0
Record name 2,8-Dichloropyrimido[5,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189747-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-DICHLOROPYRIMIDO[5,4-D]PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.